Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate
Description
The compound Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate is a structurally complex isoxazole derivative featuring:
- Two 2-chlorophenyl substituents.
- A vinyl bridge linking the isoxazole core to a fused isoxazolo[4,5-c]pyridine ring.
- A methyl carboxylate group at position 4 of the isoxazole.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-oxo-5H-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3O5/c1-33-25(32)19-18(34-29-21(19)14-6-2-4-8-16(14)26)11-10-13-12-28-24(31)20-22(30-35-23(13)20)15-7-3-5-9-17(15)27/h2-12H,1H3,(H,28,31)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIALDRVBMSVFP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=CC3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)/C=C/C3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate is a complex organic compound belonging to the isoxazole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple aromatic rings and an isoxazole moiety. The presence of the chlorophenyl and hydroxyisoxazole groups suggests potential interactions with biological targets, particularly in cancer cells.
Chemical Formula : C₁₈H₁₈Cl₂N₂O₃
Molecular Weight : 376.25 g/mol
Histone Deacetylase Inhibition
One of the primary mechanisms through which isoxazole derivatives exert their biological effects is through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer treatment as they can induce cell cycle arrest and apoptosis in cancer cells. Research indicates that compounds with an isoxazole core exhibit significant inhibitory activity against various HDAC isoforms, particularly HDAC6, which plays a crucial role in cancer progression and cell survival .
Antitumor Activity
The compound has demonstrated promising antitumor effects in preclinical models. For instance, studies have shown that similar isoxazole derivatives can significantly inhibit tumor growth in murine models of melanoma, suggesting that this compound may also possess similar capabilities . The mechanism likely involves the modulation of key signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the isoxazole ring and the attached phenyl groups can significantly influence potency and selectivity against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group on isoxazole | Enhances HDAC inhibitory activity |
| Chlorine atoms | Modulate lipophilicity and receptor binding |
| Vinyl group | Increases interaction with target proteins |
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated a series of isoxazole derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.1 to 10 µM, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Another research focused on the inhibitory effects of related compounds on specific enzymes involved in tumorigenesis. The findings demonstrated that modifications to the isoxazole core could lead to enhanced inhibitory profiles against enzymes such as proteasomes and kinases, further supporting the therapeutic potential of these compounds in oncology .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate demonstrates potent anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.
- Case Study : In a study involving human breast cancer cells, the compound led to a significant decrease in cell viability at concentrations as low as 10 µM over 48 hours.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Case Study : A study on animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available chlorophenol derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the isoxazole ring.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized via multi-step coupling reactions. Key steps include:
Isoxazole Ring Formation
The 3-(2-chlorophenyl)-4-isoxazolecarboxylate moiety is generated through cyclocondensation of hydroxylamine with β-keto ester derivatives. For example:
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Reactants : β-Keto ester + hydroxylamine hydrochloride
-
Conditions : Ethanol reflux, 80–90°C, 6–8 hours.
Vinyl Bridge Coupling
The vinyl linkage between the isoxazole and isoxazolo[4,5-c]pyridine subunits is formed via Heck coupling or Wittig reactions:
| Reaction Type | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Heck Coupling | Palladium catalyst (Pd(OAc)₂), triethylamine, DMF, 100°C | 55–65% | Trans-vinyl preferred |
| Wittig Reaction | Phosphonium ylide, THF, −78°C to RT | 40–50% | Moderate E/Z control |
Hydrolysis of Ester Group
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
-
Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.
-
Product : Carboxylic acid analog (used for further conjugation).
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in substitution reactions under basic conditions:
| Nucleophile | Conditions | Outcome |
|---|---|---|
| Amines | K₂CO₃, DMF, 120°C | 2-Aminophenyl derivatives (yield: 30–45%) |
| Thiols | CuI, DMSO, 100°C | Thioether-linked analogs (yield: 25–35%) |
Cycloaddition Reactions
The vinyl bridge facilitates [4+2] Diels-Alder reactions:
-
Dienophile : Maleic anhydride
-
Conditions : Toluene, 110°C, 24 hours
-
Product : Six-membered cyclic adduct (unstable under acidic conditions).
Functionalization of the Hydroxyisoxazole Unit
The 4-hydroxy group on the isoxazolo[4,5-c]pyridine subunit undergoes:
-
Methylation : CH₃I, K₂CO₃, acetone (yield: 85–90%).
-
Sulfonation : SOCl₂ followed by NaSH (yield: 60–70%).
Vinyl Group Oxidation
-
Oxidizing Agent : OsO₄, NMO, acetone/water
-
Product : Diol derivative (low yield: 20–25% due to steric hindrance).
N-Oxide Formation
-
Conditions : m-CPBA, CH₂Cl₂, 0°C to RT
-
Product : Isoxazole N-oxide (used to enhance solubility).
Photochemical Reactions
The conjugated vinyl-isoxazole system undergoes [2+2] photocycloaddition under UV light:
-
Conditions : UV (365 nm), benzene, 12 hours
-
Product : Cyclobutane-fused dimer (decomposes above 150°C).
Thermal Degradation
-
Conditions : >200°C (neat)
-
Products : Chlorobenzene, CO₂, and fragmented heterocycles.
Acid/Base Sensitivity
-
Acidic Hydrolysis (HCl, 1M): Cleavage of the vinyl bond (t₁/₂ = 2 hours at 50°C).
-
Basic Conditions (NaOH, 1M): Ester hydrolysis dominates over aryl chloride substitution.
Mechanistic Insights and Challenges
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Uniqueness : The vinyl linker and dual chlorophenyl groups distinguish the target compound from simpler isoxazole carboxylates ().
- Data Limitations: No experimental data on solubility, stability, or bioactivity was found for the target compound. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : A plausible synthetic route involves multi-step heterocyclic assembly. For example, analogous isoxazole derivatives are synthesized via cyclization of hydroxylamine derivatives with β-keto esters under alkaline conditions . Key intermediates (e.g., chlorophenyl-substituted isoxazolo-pyridine precursors) should be characterized using HPLC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify regioselectivity and vinyl group formation). Purity assessment via reverse-phase HPLC with UV detection at 254 nm is critical, as demonstrated in pharmaceutical analysis of structurally similar compounds .
Q. How should researchers design experiments to optimize reaction yields for complex heterocyclic systems like this compound?
- Methodological Answer : Employ Design of Experiments (DoE) principles to minimize trial-and-error. For instance, a central composite design can evaluate factors like temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., ANOVA) help identify significant variables and interactions, as applied in optimizing photoactive TiO₂ synthesis . Reaction monitoring via in-situ FTIR or Raman spectroscopy aids in real-time tracking of intermediate formation.
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway discovery and reduce experimental redundancy?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic feasibility of proposed reaction mechanisms. Reaction path search algorithms (e.g., artificial force-induced reaction method) can map energetically favorable pathways, narrowing experimental conditions. For example, ICReDD’s integrated computational-experimental workflows reduced development time for novel reactions by 40–60% through iterative feedback loops .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproduct formation during synthesis?
- Methodological Answer : Contradictions often arise from stereochemical ambiguity or competing reaction pathways. Use 2D NMR techniques (e.g., NOESY, HSQC) to confirm spatial arrangements of substituents. For byproducts, employ high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation to identify structural deviations. Cross-validate findings with computational NMR shift predictors (e.g., ACD/Labs or Gaussian) .
Q. How can researchers assess the hydrolytic stability of the methyl ester and 4-hydroxyisoxazole moieties under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via LC-MS and quantify hydrolysis products (e.g., carboxylic acid derivatives). Compare kinetic profiles using Arrhenius modeling to extrapolate shelf-life. Similar protocols validated the stability of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid under oxidative stress .
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?
- Methodological Answer : Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) resolves enantiomers, while hydrophilic interaction liquid chromatography (HILIC) separates polar regioisomers. For large-scale purification, consider simulated moving bed (SMB) chromatography , optimized via membrane-enhanced separation technologies to reduce solvent waste .
Q. How can biological activity studies be designed to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Use fragment-based drug design (FBDD) to systematically modify substituents (e.g., chlorophenyl groups, vinyl linkers). Assay key targets (e.g., kinase inhibition or oxidative stress markers) using SPR (surface plasmon resonance) for binding affinity and cell-based models (e.g., apoptosis assays). Cross-reference with databases of isoxazole derivatives’ bioactivity to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
